Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro-
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Overview
Description
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzoic acid, featuring both an ethoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-ethoxy-: Lacks the nitro group, resulting in different chemical and biological properties.
Benzoic acid, 2-(2-methoxy-2-oxoethoxy)-5-nitro-: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Benzoic acid, 2-(2-oxoethoxy)-5-nitro-: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the formation of a wide range of derivatives.
Properties
Molecular Formula |
C11H11NO7 |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
2-(2-ethoxy-2-oxoethoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H11NO7/c1-2-18-10(13)6-19-9-4-3-7(12(16)17)5-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
JBOJKZMMKMYJGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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